Imidafenacin Related Compound 4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidafenacin is an antimuscarinic agent with high affinity for the M3 and M1 muscarinic receptor subtypes and low affinity for the M2 subtype . It is used to treat overactive bladder . Several animal studies have demonstrated that imidafenacin has organ selectivity for the bladder over the salivary glands, colon, heart, and brain .

Molecular Structure Analysis

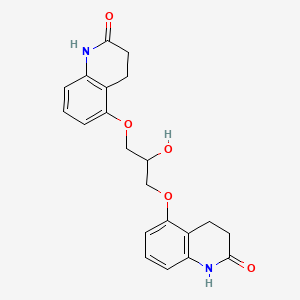

Imidafenacin has a molecular formula of C20H21N3O and a molar mass of 319.408 g/mol . The structure of imidafenacin includes a 2-methyl-1H-imidazol-1-yl group and a 2,2-diphenylbutanamide group .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Imidafenacin Related Compound 4: is primarily used in the development of treatments for overactive bladder (OAB). It acts as an antimuscarinic agent, reducing urinary frequency by antagonizing muscarinic receptors . This compound has been the subject of various clinical studies to evaluate its efficacy and safety, providing valuable insights into its therapeutic potential .

Analytical Chemistry

In analytical chemistry, Imidafenacin Related Compound 4 is utilized in the development of sensitive and selective methods for quantitation in human plasma. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been validated to measure this compound, which is crucial for clinical pharmacokinetic studies .

Material Science

The study of Imidafenacin Related Compound 4 extends to material science, where its polymorphic and pseudopolymorphic transformations are analyzed. Near-infrared spectroscopy and humidity-controlled environments are used to understand its physical and chemical stability, which is essential for the manufacturing processes of solid pharmaceutical products .

Chemical Synthesis

Imidafenacin Related Compound 4: plays a role in chemical synthesis, where it is involved in the preparation of imidazole-based molecules. These syntheses are crucial for creating compounds with higher atom economy and eco-compatibility, adhering to the principles of green chemistry .

Biotechnology

In biotechnology, Imidafenacin Related Compound 4 is part of the formulation of extended-release systems. Such systems improve patient compliance by providing once-a-day dosing regimens, which are more convenient than the traditional immediate-release forms .

Environmental Applications

The environmental applications of Imidafenacin Related Compound 4 include its role in the detection of hydration processes. The compound’s hygroscopic nature and its ability to form different polymorphic forms are studied to predict its behavior in various environmental conditions .

Mecanismo De Acción

Target of Action

Imidafenacin Related Compound 4 primarily targets the muscarinic receptors M1 and M3 . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .

Mode of Action

Imidafenacin Related Compound 4 interacts with its targets by binding to and antagonizing muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . The antagonism of these receptors leads to changes in the contraction of the detrusor muscle in the bladder .

Biochemical Pathways

The M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . On the other hand, M2 receptors inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors . These are the primary biochemical pathways affected by Imidafenacin Related Compound 4.

Pharmacokinetics

Imidafenacin Related Compound 4 is rapidly absorbed, with maximum plasma concentrations occurring 1 to 3 hours after oral administration . Plasma concentrations of the compound increase in a dose-dependent manner, with an elimination half-life of approximately 3 hours . The compound is primarily eliminated by metabolism .

Result of Action

The molecular and cellular effects of Imidafenacin Related Compound 4’s action result in a reduction in the frequency of urination in patients with overactive bladder . This is achieved through the antagonism of muscarinic receptors in the bladder .

Safety and Hazards

Imidafenacin is an antimuscarinic agent which acts to reduce the frequency of urination in patients with overactive bladder . Clinically significant adverse reactions to imidafenacin are acute glaucoma (0.06%), urinary retention (0.03%), and hepatic dysfunction (0.02%) . The most common adverse effects observed with imidafenacin are thirst (37.7%), constipation (13.6%) .

Propiedades

| { "Design of Synthesis Pathway": "The synthesis of Imidafenacin Related Compound 4 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-(4-chlorobenzoyl)benzoic acid", "2-(methylamino)ethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: 4-(4-chlorobenzoyl)benzoic acid is reacted with 2-(methylamino)ethanol in the presence of sodium hydroxide to produce 4-(4-chlorobenzoyl)-N-(2-hydroxyethyl)benzamide.", "Step 2: The resulting product from step 1 is then treated with hydrochloric acid to form the hydrochloride salt of 4-(4-chlorobenzoyl)-N-(2-hydroxyethyl)benzamide.", "Step 3: The hydrochloride salt from step 2 is then treated with sodium hydroxide to liberate the free base.", "Step 4: The free base from step 3 is then treated with sodium chloride and water to form a crystalline solid.", "Step 5: The crystalline solid from step 4 is then purified using ethyl acetate to yield Imidafenacin Related Compound 4." ] } | |

Número CAS |

174266-18-3 |

Fórmula molecular |

C20H20N2O2 |

Peso molecular |

320.39 |

Apariencia |

Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

4-(2-Methyl-1H-Imidazol-1-yl)-2,2-Diphenylbutanoic Acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)

![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)